molecular formula C13H12Cl2N2 B1481103 4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine CAS No. 2098137-57-4

4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine

Cat. No. B1481103
CAS RN: 2098137-57-4
M. Wt: 267.15 g/mol
InChI Key: JVUKJSXZDHIHJO-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine (4CPPM) is a synthetic compound which has been used in a variety of scientific research applications. It is a member of the pyrimidine family, and is a derivative of 4-chloro-6-phenylpyrimidine. 4CPPM has been studied for its potential applications in biochemical and physiological research, and its ability to act as a catalyst in certain laboratory experiments.

Scientific Research Applications

Synthesis and Process Chemistry

  • Synthesis of Pyrimidine Derivatives : Derivatives of pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, are crucial intermediates in the synthesis of synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012). The methodology involves the cyclization and chlorination steps that could be relevant to the synthesis of the compound .

  • Suzuki Cross-Coupling Reactions : Suzuki cross-coupling reactions have been employed to synthesize a range of pyrimidine derivatives acting as inhibitors for HIV and certain kinases (N. Al-Masoudi, A. G. Kassim, N. A. Abdul-Reda, 2014). Such methodologies are instrumental in creating derivatives with potential pharmaceutical applications.

Biological Activity and Drug Development

  • Antituberculous Effect : Certain arylaminopyrimidines derived from similar process chemistries exhibit pronounced antituberculous effects, indicating the potential for 4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine and its derivatives in therapeutic applications (A. V. Erkin, V. Krutikov, 2007).

  • Anticancer Activity : α-Aminophosphonates containing 4-chloro-6-methylpyrimidin-2-yl groups have been synthesized and evaluated for their potential as cancer cell inhibitors, showcasing the diverse therapeutic applications of pyrimidine derivatives (Gajjala Raghavendra Reddy et al., 2020).

Material Science and Chemistry

  • Supramolecular Chemistry : Studies involving the crystal and molecular structure of compounds related to pyrimidine derivatives highlight their potential in material science for designing novel molecular architectures (L. Odell et al., 2007).

properties

IUPAC Name

4-chloro-6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c1-9-16-12(8-13(15)17-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUKJSXZDHIHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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